5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl thiophene-2-sulfonate
Description
BenchChem offers high-quality 5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl thiophene-2-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl thiophene-2-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
263842-85-9 |
|---|---|
Molecular Formula |
C31H36O7S3 |
Molecular Weight |
616.8 g/mol |
IUPAC Name |
[5-tert-butyl-4-[[4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-6-oxo-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-2-methylphenyl] thiophene-2-sulfonate |
InChI |
InChI=1S/C31H36O7S3/c1-19(2)31(14-13-21-9-11-22(32)12-10-21)18-24(33)28(29(34)37-31)40-26-16-20(3)25(17-23(26)30(4,5)6)38-41(35,36)27-8-7-15-39-27/h7-12,15-17,19,32-33H,13-14,18H2,1-6H3 |
InChI Key |
FEMYACDEOODXJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C2=CC=CS2)C(C)(C)C)SC3=C(CC(OC3=O)(CCC4=CC=C(C=C4)O)C(C)C)O |
Origin of Product |
United States |
Biological Activity
5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl thiophene-2-sulfonate (CAS Number: 207736-44-5) is a complex organic compound with potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 577.75 g/mol. The structure includes multiple functional groups that may influence its biological activity, including sulfonate, hydroxyl, and carbonyl groups.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Activity : The compound has been tested against various bacterial strains, demonstrating effectiveness similar to well-known antibiotics.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, although specific mechanisms require further investigation.
Antioxidant Activity
A study evaluated the antioxidant capacity of structurally related compounds using DPPH and ABTS assays. The results indicated that compounds containing hydroxyl and methoxy groups significantly scavenged free radicals, suggesting that the target compound may exhibit similar properties due to its hydroxyl substituents .
Antimicrobial Activity
The antimicrobial efficacy was assessed using the agar disc diffusion method against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound displayed notable inhibitory zones comparable to standard antibiotics at a concentration of 1 mM .
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 15 | Penicillin |
| Escherichia coli | 12 | Ampicillin |
Anticancer Activity
In vitro studies have indicated that the compound may possess anticancer properties. Testing against various cancer cell lines revealed a dose-dependent inhibition of cell proliferation. For instance, at concentrations of 10 µM and 50 µM, significant reductions in viability were observed in A549 lung adenocarcinoma cells .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 25 |
| MCF7 (Breast) | 30 |
Case Studies
- Case Study on Anticancer Effects : A recent investigation focused on the effects of the compound on breast cancer cells (MCF7). Results showed that treatment with the compound resulted in G1 phase cell cycle arrest and increased apoptosis markers, indicating its potential as a therapeutic agent .
- Case Study on Antimicrobial Efficacy : Another study highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria. The results underscored its potential as an alternative treatment option in combating antibiotic resistance .
Scientific Research Applications
The compound features a thiophene ring, a sulfonate group, and a complex hydroxy-pyran structure that contributes to its chemical reactivity and biological activity.
Medicinal Chemistry
The compound has shown promise in drug development due to its structural features that may interact with biological targets.
Case Study: Anticancer Activity
Research indicates that derivatives of compounds similar to 5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2H-pyran-5-yl}sulfanyl)-2-methylphenyl thiophene-2-sulfonate exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that the incorporation of hydroxyphenyl groups can enhance the selectivity of these compounds towards cancerous cells over normal cells .
Materials Science
The compound's unique properties make it suitable for applications in materials science, particularly in the development of novel polymers and coatings.
Case Study: Polymer Synthesis
In a recent study, researchers synthesized a polymer using this compound as a monomer. The resulting polymer exhibited improved thermal stability and mechanical properties compared to traditional polymers. This advancement could lead to new materials for industrial applications .
Biochemical Research
The compound's ability to modify biological pathways makes it a valuable tool in biochemical research.
Case Study: Enzyme Inhibition
Investigations into the inhibitory effects of this compound on specific enzymes have shown significant potential for therapeutic applications. For example, it was found to inhibit certain kinases involved in cancer progression, suggesting its utility in targeted cancer therapies .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what challenges arise due to its multi-functional groups?
- Methodological Answer : The synthesis of this compound requires careful regioselectivity control due to the presence of sulfanyl, sulfonate, and hydroxyl groups. A stepwise approach is recommended:
Core Pyranone Formation : Use Claisen-Schmidt condensation to construct the 3,4-dihydro-2H-pyran-4-one scaffold, followed by tert-butyl group introduction via Friedel-Crafts alkylation .
Thiophene Sulfonation : Employ thiophene sulfonation with chlorosulfonic acid, ensuring inert conditions to avoid side reactions at the hydroxyl or ketone moieties .
Final Coupling : Optimize cross-coupling (e.g., Mitsunobu reaction) for sulfanyl-thiophene linkage, with rigorous TLC monitoring (petroleum ether/diethyl ether 7:3) to track intermediates .
Key Challenges : Competing nucleophilic sites may require protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) to prevent undesired substitutions .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using 2D-COSY and HSQC to differentiate between pyranone C=O (δ ~200 ppm) and thiophene sulfonate (δ ~120-130 ppm). Overlapping tert-butyl signals (δ ~1.3 ppm) can be deconvoluted via DEPT-135 .
- IR Spectroscopy : Confirm sulfonate S=O stretches (~1360 cm⁻¹) and pyranone C=O (~1680 cm⁻¹). Discrepancies in hydroxyl O-H stretches (broad ~3200 cm⁻¹) may indicate hydrogen bonding with sulfanyl groups .
Advanced Research Questions
Q. What computational models predict the compound’s reactivity in catalytic or biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyranone’s α,β-unsaturated ketone may act as a Michael acceptor .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using force fields like CHARMM. Focus on the sulfonate group’s solvation dynamics and binding affinity .
Validation : Cross-reference computational results with experimental kinetic studies (e.g., UV-Vis assays for enzyme inhibition) .
Q. How can researchers resolve contradictions in stability data under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing : Use HPLC to monitor degradation products at elevated temperatures (40–60°C) and pH extremes (2–12). For example, sulfonate ester hydrolysis may dominate under alkaline conditions .
- Mechanistic Probes : Isotopic labeling (e.g., <sup>18</sup>O in pyranone) can track oxygen exchange during degradation. Pair with Arrhenius modeling to extrapolate shelf-life .
Q. What strategies optimize regioselectivity in functionalizing the pyranone-thiophene scaffold?
- Methodological Answer :
- Directed Ortho-Metalation (DoM) : Use tert-butyl as a directing group to install substituents at the pyranone’s 5-position. Lithium diisopropylamide (LDA) at −78°C minimizes side reactions .
- Transition Metal Catalysis : Screen Pd/XPhos systems for Suzuki-Miyaura coupling at the thiophene’s 2-position, leveraging steric hindrance from the propan-2-yl group .
Experimental Design & Data Analysis
Q. How should researchers design assays to study the compound’s antioxidant activity?
- Methodological Answer :
- DPPH/ABTS Assays : Quantify radical scavenging at λ = 517 nm (DPPH) or 734 nm (ABTS). Normalize activity against the phenolic hydroxyl group’s redox potential .
- Control Experiments : Compare with tert-butyl-free analogs to isolate the steric/electronic effects of substituents on antioxidant efficacy .
Q. What statistical approaches address batch-to-batch variability in synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, solvent polarity). Analyze yield/purity via ANOVA to identify critical factors .
- Multivariate Analysis (PCA) : Cluster NMR/IR spectra from multiple batches to detect outliers caused by incomplete coupling or oxidation .
Theoretical & Mechanistic Inquiry
Q. How does the sulfonate group influence the compound’s electronic structure compared to non-sulfonated analogs?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing effects; sulfonate’s electron-withdrawing nature may reduce pyranone’s conjugation length .
- Cyclic Voltammetry : Measure redox potentials to correlate sulfonate’s inductive effects with reduced electron density at the thiophene ring .
Q. What mechanistic insights explain unexpected byproducts during sulfanyl-thiophene coupling?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Identify disulfide (S-S) byproducts from sulfanyl group oxidation. Use radical scavengers (e.g., BHT) to suppress disulfide formation .
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated propan-2-yl groups to probe hydrogen abstraction steps in radical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
